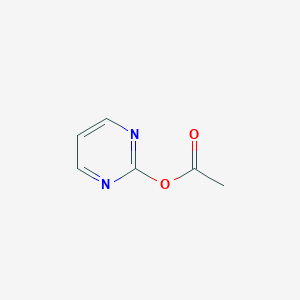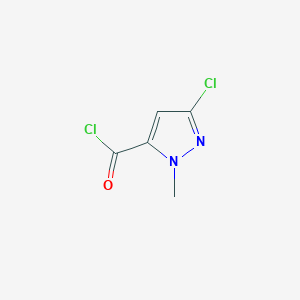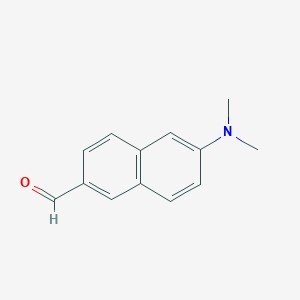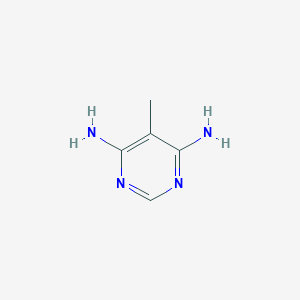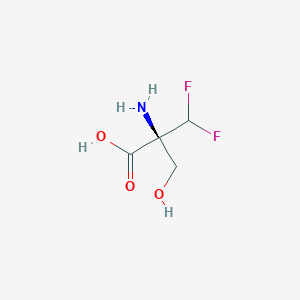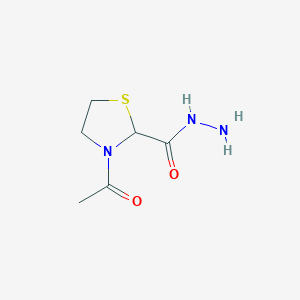![molecular formula C14H10Cl2N2OS B065935 N-[(2,5-dichlorophenyl)carbamothioyl]benzamide CAS No. 6281-57-8](/img/structure/B65935.png)
N-[(2,5-dichlorophenyl)carbamothioyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2,5-dichlorophenyl)carbamothioyl]benzamide, also known as Diuron, is a herbicide widely used in agriculture to control the growth of weeds. It was first introduced in the 1950s and has since become a popular choice due to its effectiveness and low cost. Despite its widespread use, there is still much to learn about the synthesis, mechanism of action, and physiological effects of Diuron.
作用机制
N-[(2,5-dichlorophenyl)carbamothioyl]benzamide works by inhibiting the photosynthesis process in plants. Specifically, it blocks the electron transport chain in photosystem II, which is responsible for generating ATP and NADPH. This leads to a buildup of reactive oxygen species and ultimately results in cell death. The exact mechanism of action in other organisms, such as animals and humans, is still unclear.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a variety of effects on different organisms. In plants, it can cause chlorosis and necrosis, as well as stunted growth and reduced yield. In animals, it has been shown to affect the reproductive system, liver function, and immune response. In humans, there is limited research on the physiological effects of this compound, but some studies suggest a possible link to cancer and other health problems.
实验室实验的优点和局限性
N-[(2,5-dichlorophenyl)carbamothioyl]benzamide is a useful tool for studying the effects of herbicides on various organisms. Its low cost and availability make it an attractive option for researchers. However, its toxicity and potential health risks must be taken into consideration when handling and using it in lab experiments. Additionally, its specificity for photosystem II may limit its usefulness in studying other cellular processes.
未来方向
There are several areas of research that could benefit from further study of N-[(2,5-dichlorophenyl)carbamothioyl]benzamide. One potential direction is to investigate its potential as a cancer therapy, particularly in combination with other drugs. Another area of interest is its impact on soil microorganisms and the environment. Additionally, more research is needed to fully understand its mechanism of action and potential health risks in humans.
合成方法
N-[(2,5-dichlorophenyl)carbamothioyl]benzamide can be synthesized through a series of chemical reactions starting with 2,5-dichloroaniline and thiourea. The process involves the formation of a carbamothioyl group and the attachment of a benzamide moiety. The final product is a white crystalline powder that is soluble in organic solvents.
科学研究应用
N-[(2,5-dichlorophenyl)carbamothioyl]benzamide has been extensively studied for its herbicidal properties. However, recent research has focused on its potential applications in other fields, such as medicine and environmental science. For example, this compound has been shown to have anti-tumor activity in certain cancer cells, making it a promising candidate for cancer therapy. Additionally, it has been used to study the effects of herbicides on soil microorganisms and their potential impact on the environment.
属性
CAS 编号 |
6281-57-8 |
|---|---|
分子式 |
C14H10Cl2N2OS |
分子量 |
325.2 g/mol |
IUPAC 名称 |
N-[(2,5-dichlorophenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C14H10Cl2N2OS/c15-10-6-7-11(16)12(8-10)17-14(20)18-13(19)9-4-2-1-3-5-9/h1-8H,(H2,17,18,19,20) |
InChI 键 |
DEWHSBUUMWHCGU-UHFFFAOYSA-N |
手性 SMILES |
C1=CC=C(C=C1)C(=O)N=C(NC2=C(C=CC(=C2)Cl)Cl)S |
SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)Cl)Cl |
规范 SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)Cl)Cl |
其他 CAS 编号 |
6281-57-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



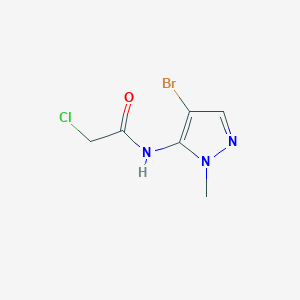

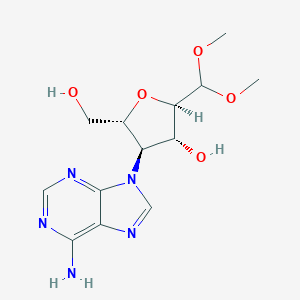
![methyl (Z)-3-[(3R,5S)-5-ethoxydioxolan-3-yl]prop-2-enoate](/img/structure/B65863.png)
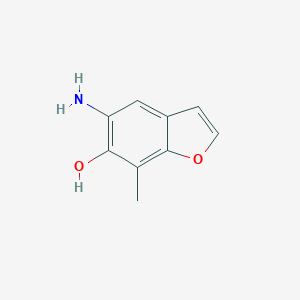
![4h-Imidazo[4,5,1-ij]quinoline-2-carbonitrile,9-methyl-4-thioxo-](/img/structure/B65866.png)
